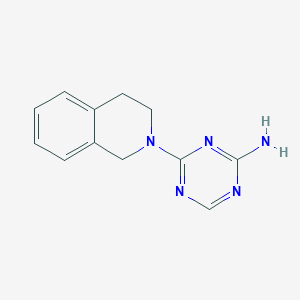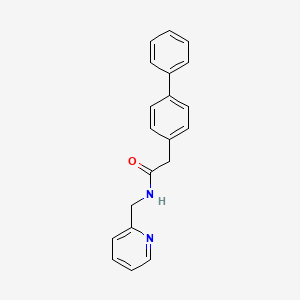
2-(4-biphenylyl)-N-(2-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-biphenylyl)-N-(2-pyridinylmethyl)acetamide, also known as BPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPA is a member of the acetamide class of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. In
Mecanismo De Acción
The exact mechanism of action of 2-(4-biphenylyl)-N-(2-pyridinylmethyl)acetamide is not fully understood, but it is believed to involve modulation of the endocannabinoid system. This compound has been found to bind to and activate the CB1 receptor, which is involved in the regulation of pain, inflammation, and other physiological processes. This compound has also been found to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and antipyretic effects. This compound has also been found to modulate the release of neurotransmitters, such as glutamate and GABA, which are involved in pain perception and regulation. This compound has also been found to modulate the activity of ion channels, such as TRPV1 and TRPA1, which are involved in pain sensation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-biphenylyl)-N-(2-pyridinylmethyl)acetamide is its potent analgesic and anti-inflammatory effects, which make it a promising candidate for the development of new pain management therapies. This compound has also been found to exhibit a favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer and formulate for clinical use.
Direcciones Futuras
There are several future directions for the study of 2-(4-biphenylyl)-N-(2-pyridinylmethyl)acetamide. One area of research is the development of new formulations and delivery methods for this compound, such as liposomal or nanoparticle-based formulations, to improve its solubility and bioavailability. Another area of research is the investigation of this compound's potential use in the treatment of other conditions, such as epilepsy and anxiety disorders, which are also believed to involve the endocannabinoid system. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs and therapies.
Métodos De Síntesis
The synthesis of 2-(4-biphenylyl)-N-(2-pyridinylmethyl)acetamide involves the reaction of 4-biphenylcarboxylic acid with 2-pyridinemethanol in the presence of a dehydrating agent, such as thionyl chloride. The resulting intermediate is then reacted with acetamide to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and solvent.
Aplicaciones Científicas De Investigación
2-(4-biphenylyl)-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. This compound has been found to exhibit potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. This compound has also been studied for its potential use as a treatment for neuropathic pain, with promising results in animal models.
Propiedades
IUPAC Name |
2-(4-phenylphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-20(22-15-19-8-4-5-13-21-19)14-16-9-11-18(12-10-16)17-6-2-1-3-7-17/h1-13H,14-15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVRMGRPFNQVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(1-isopropyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4954471.png)
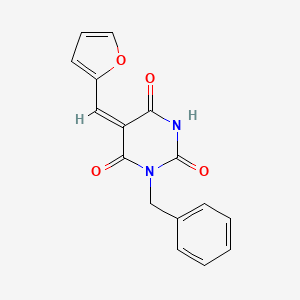
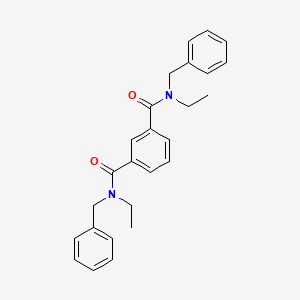
![2,6-dichloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4954499.png)
![1-benzyl-3,5,5,6a-tetramethyl-2-phenyldecahydrocyclopropa[f]phosphindol-3-ol 1-oxide](/img/structure/B4954501.png)
![N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-3-(1-piperidinyl)-1-propanamine](/img/structure/B4954506.png)
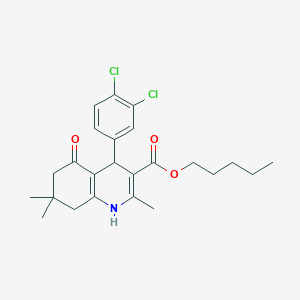
![ethyl 1-[(4-chlorophenyl)sulfonyl]-4-(cyclopropylmethyl)-4-piperidinecarboxylate](/img/structure/B4954513.png)
![4-methyl-N-(2-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4954519.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B4954533.png)
![butyl 4-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B4954553.png)
![3,11-di-2-furyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4954554.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B4954561.png)
